Dimethoxymethyl(2-phenylethoxy)silane

Description

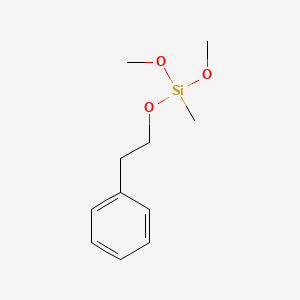

Dimethoxymethyl(2-phenylethoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to a methyl group, two methoxy groups, and a 2-phenylethoxy substituent. Its molecular structure combines hydrolyzable methoxy groups with a bulky phenylethoxy group, enabling diverse applications in coatings, composites, and surface treatments. The methoxy groups facilitate hydrolysis, forming silanol (Si-OH) intermediates that promote adhesion to substrates, while the phenylethoxy group enhances organic compatibility and steric stability .

Properties

CAS No. |

83918-66-5 |

|---|---|

Molecular Formula |

C11H18O3Si |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

dimethoxy-methyl-(2-phenylethoxy)silane |

InChI |

InChI=1S/C11H18O3Si/c1-12-15(3,13-2)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

ATFVGRQQWQLIMS-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(OC)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Alkoxysilane Formation via Alcoholysis of Chlorosilanes

A widely used method for preparing alkoxysilanes involves the alcoholysis of chlorosilanes. For example, dimethyldichlorosilane reacts with methanol or ethanol under controlled conditions to yield dimethoxymethylsilane derivatives. This method is adaptable to introducing other alkoxy substituents such as 2-phenylethoxy groups.

- React dimethyldichlorosilane with 2-phenylethanol (or its derivatives) and methanol under inert atmosphere.

- Control temperature below 60 °C to minimize side reactions.

- Use urea or other hydrogen chloride scavengers to neutralize HCl generated during the reaction, preventing hydrolysis and side polymerization.

This approach is supported by analogous preparation methods for dimethyldiethoxysilane, where urea is used to absorb HCl, improving yield and purity (yield ~83%).

Grignard Reagent Method for Alkyl/Alkoxy Substitution

Another method involves the use of Grignard reagents to introduce alkyl or alkoxy substituents onto silicon. For example, methyltrimethoxysilane can be reacted with a halogenated 2-phenylethyl derivative in the presence of magnesium powder to form the desired silane.

- Use methyltrimethoxysilane, 2-phenylethyl halide, and magnesium powder in a solventless or minimal solvent system.

- Conduct reaction under nitrogen atmosphere to prevent oxidation.

- Slowly add halide to control reaction rate and temperature.

- Reflux for 30-40 minutes, followed by filtration and distillation to purify product.

This method is analogous to the solventless one-step synthesis of cyclohexyl methyl dimethoxysilane, which achieves high conversion and yield (>90%) with simple operation and minimal byproducts.

Detailed Preparation Procedure (Hypothetical Adaptation)

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1. Reaction Setup | Dimethyldichlorosilane, 2-phenylethanol, methanol, urea | Mix dimethyldichlorosilane and urea in a stirred reactor under inert atmosphere. Slowly add 2-phenylethanol and methanol dropwise over 2 hours at <60 °C. | Formation of intermediate alkoxysilane with HCl scavenged by urea. |

| 2. Neutralization | Addition of neutralizing agent (e.g., alkali) | After reaction, neutralize residual acid to prevent side reactions. Allow settling and separate layers. | Removal of acid impurities, improved product stability. |

| 3. Purification | Fractional distillation under reduced pressure | Distill crude product to separate Dimethoxymethyl(2-phenylethoxy)silane from unreacted materials and byproducts. | Pure target silane with high yield (~80-85%). |

Reaction Parameters and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 20–60 °C | Higher temperatures increase reaction rate but risk side reactions; control needed. |

| Pressure | Atmospheric to reduced (0 to -200 mmHg) | Reduced pressure helps remove HCl and volatile byproducts. |

| Molar Ratios | Silane:Alcohol:Urea ~ 1:2:1.5 | Excess alcohol ensures complete substitution; urea scavenges HCl effectively. |

| Reaction Time | 2–4 hours | Sufficient for complete conversion without degradation. |

Research Findings and Industrial Relevance

- The use of urea as an HCl scavenger significantly reduces side reactions and improves yield and purity in alkoxysilane synthesis.

- Solventless Grignard-based methods provide a greener, more efficient route with high conversion rates and simplified purification.

- Control of moisture and oxygen is critical to prevent hydrolysis and oxidation, which degrade product quality.

- Fractional distillation under controlled reflux ratios is essential for isolating pure this compound from reaction mixtures.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dimethoxymethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes with different organic groups.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Dimethoxymethyl(2-phenylethoxy)silane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound can be used to modify surfaces for biological assays.

Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of dimethoxymethyl(2-phenylethoxy)silane involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound can form covalent bonds with various organic and inorganic substrates, leading to the formation of stable structures. This property is utilized in applications such as surface modification and the synthesis of complex organosilicon compounds.

Comparison with Similar Compounds

Hydrophobicity and Solubility

- This compound: Moderate hydrophobicity (predicted logP ~2.5–3.0) due to methoxy (polar) and phenylethoxy (non-polar) balance.

- Trimethyl(2-phenylethoxy)silane: Higher hydrophobicity (logP = 3.081) owing to non-polar methyl groups .

- Methyltris(2-phenylethoxy)silane : Extremely hydrophobic (logP >5) due to three aromatic substituents .

Hydrolysis Reactivity

- Methoxy groups (in dimethoxymethyl derivatives) hydrolyze faster than phenylethoxy or methyl groups, enabling rapid silanol formation for substrate bonding .

- Trimethyl(2-phenylethoxy)silane lacks hydrolyzable groups, making it inert in aqueous environments .

Mechanical and Chemical Stability

- Silane Coatings : this compound likely outperforms trimethyl analogs in adhesion due to methoxy-driven covalent bonding (Si-O-metal), as seen in silane-treated composites .

- Degradation Resistance : Phenylethoxy groups may enhance resistance to microbial degradation compared to aliphatic substituents, as observed in di(tert-butyl)(2-phenylethoxy)silane metabolites .

Research Findings and Industrial Relevance

- EMI Shielding : Silane coatings with hydrolyzable groups (e.g., methoxy) improve copper layer stability in textiles, suggesting this compound’s utility in durable EMI shields .

- Concrete Protection : Silane impregnation relies on small molecules penetrating substrates; bulkier analogs like methyltris(2-phenylethoxy)silane may be less effective than dimethoxymethyl variants .

- Composite Materials : Silanes with hydrolyzable groups enhance epoxy resin crosslinking, improving flexural strength by 20–30% compared to untreated fibers .

Biological Activity

Dimethoxymethyl(2-phenylethoxy)silane (DMPS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its chemical properties, biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a silicon atom bonded to two methoxy groups and a phenylethoxy moiety. This unique structure allows for versatile interactions with biological molecules, enhancing its applicability in various fields.

The biological activity of DMPS is primarily attributed to its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds exhibit high resistance to hydrolysis and oxidation, making DMPS suitable for applications requiring long-term stability. The compound interacts with hydroxyl and carboxyl groups on biomolecules, facilitating the formation of covalent bonds that can modify the properties of these biomolecules.

Biological Activities

- Antioxidant Properties : DMPS has shown potential as an antioxidant, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of cellular protection against damage caused by reactive oxygen species (ROS).

- Cytotoxicity : Preliminary studies indicate that DMPS may exhibit cytotoxic effects against certain cancer cell lines. For instance, its impact on breast cancer cells (MDA-MB-231) and colon cancer cells (HT-29) has been assessed, showing promising results in inhibiting cell proliferation at varying concentrations.

- Drug Delivery Systems : The biocompatibility of DMPS positions it as a candidate for drug delivery applications. Its ability to form stable complexes with therapeutic agents enhances the efficacy of drug formulations.

Table 1: Summary of Biological Activities of DMPS

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Cytotoxicity | Inhibits growth in MDA-MB-231, HT-29 | |

| Drug Delivery | Enhances stability of drug formulations |

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of DMPS on MDA-MB-231 and HT-29 cell lines using a WST-1 bioassay. The IC50 values were determined to be 170.34 µg/mL for MDA-MB-231 and 132.31 µg/mL for HT-29, indicating significant inhibitory effects on cell viability at these concentrations .

Mechanism Exploration

The mechanism by which DMPS exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways. This was supported by assays measuring ROS levels post-treatment, suggesting that DMPS may enhance ROS production leading to cell death.

Applications in Medicine and Industry

DMPS's unique properties have led to its exploration in various applications:

- Medicinal Chemistry : As a modifying agent for biomolecules, enhancing their stability and functionality.

- Material Science : Used in coatings and adhesives due to its excellent adhesion properties.

- Drug Development : Investigated for use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

Q & A

Basic Questions

Q. What methodologies are recommended for synthesizing and stabilizing silane-based primers like dimethoxymethyl(2-phenylethoxy)silane?

- Methodological Answer : Silane primer synthesis typically involves hydrolyzing organofunctional silane monomers (e.g., methacryloxypropyltrimethoxysilane) with cross-linking agents (e.g., BTSE) in ethanol-water solutions. Adjusting pH to ~4.1 and allowing hydrolysis for 23 hours at room temperature ensures optimal activation. Stabilization requires storage in dark conditions to prevent premature polymerization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis.

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., Si-O-C bonds).

- Nuclear Magnetic Resonance (NMR) to verify molecular structure and detect impurities.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What experimental variables critically influence silane film formation on substrates like zirconia or steel?

- Methodological Answer : Key variables include:

- Silane concentration : Higher concentrations may improve cross-linking but risk uneven film formation.

- Hydrolysis time : Insufficient time (e.g., <23 hours) leads to incomplete activation.

- Substrate preparation : Grit-blasting or silica-coating enhances adhesion by increasing surface roughness .

Advanced Research Questions

Q. How does the choice of silane structure affect catalytic performance in reactions like primary amide dehydration?

- Methodological Answer : In ruthenium-catalyzed dehydration, bifunctional silanes (e.g., 1,2-bis(dimethylsilyl)ethane) outperform dimethoxymethylsilane due to their ability to facilitate N-to-O silyl migration and syn-elimination. Computational modeling (DFT) can predict silane reactivity by analyzing electron density at silicon centers .

Q. What statistical approaches resolve contradictions in silane film performance data (e.g., contact angle vs. corrosion resistance)?

- Methodological Answer : Factorial design (e.g., 3-level DOE) with ANOVA identifies significant variables (e.g., silane ratio, concentration). For example, a study using Statistica 10 software found silane concentration (V2) and APTES:GPTMS ratio (V1) dominated contact angle outcomes (R² = 0.87). Triangulating electrochemical impedance spectroscopy (EIS) with wettability data enhances reliability .

Q. How can mechanistic studies elucidate silane-mediated reaction pathways?

- Methodological Answer : Advanced techniques include:

- In-situ FTIR to track intermediate silylated species.

- Isotope labeling (e.g., deuterated silanes) to trace hydrogen transfer steps.

- DFT calculations to model transition states, as demonstrated in ruthenium-catalyzed dehydration mechanisms .

Q. What strategies optimize hybrid silane formulations for multifunctional applications (e.g., adhesion + corrosion resistance)?

- Methodological Answer : Hybrid systems (e.g., APTES + GPTMS) require balancing hydrophilic (amine) and hydrophobic (epoxy) groups. Response surface methodology (RSM) can optimize ratios, while electrochemical testing (e.g., polarization resistance) validates corrosion protection efficacy. A 1:2 APTES:GPTMS ratio at 5% concentration showed optimal performance in galvannealed steel studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.